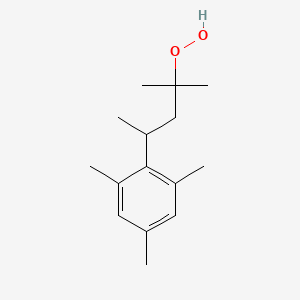![molecular formula C14H11ClF3NO2 B14416356 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-70-2](/img/structure/B14416356.png)
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-trifluoroethoxy group attached to a phenoxy aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with trifluoromethoxytrifluoroethylene . This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity and yield. The process involves:
Starting Materials: 2-chloro-4-aminophenol and trifluoromethoxytrifluoroethylene.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst to facilitate the etherification process.
Purification: The product is purified through various techniques to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield . This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another related compound with different halogenation patterns, affecting its chemical properties and uses.
Uniqueness
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is unique due to its specific combination of chloro and trifluoroethoxy groups, which confer distinct reactivity and potential applications. This uniqueness makes it valuable in various research and industrial contexts.
Properties
CAS No. |
83660-70-2 |
|---|---|
Molecular Formula |
C14H11ClF3NO2 |
Molecular Weight |
317.69 g/mol |
IUPAC Name |
4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H11ClF3NO2/c15-13(16)14(17,18)21-12-7-5-11(6-8-12)20-10-3-1-9(19)2-4-10/h1-8,13H,19H2 |
InChI Key |
FHDAAFKNNOZYAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
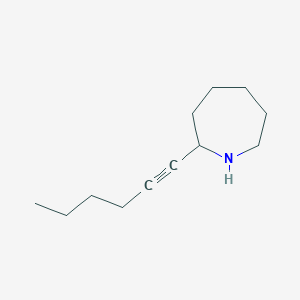
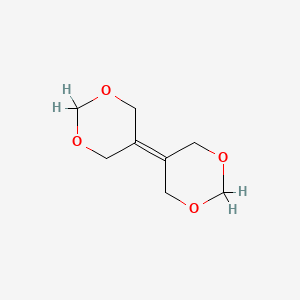

![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)

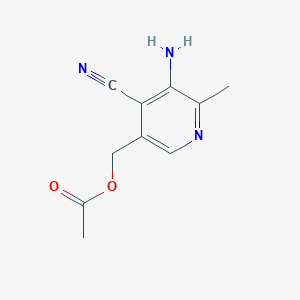
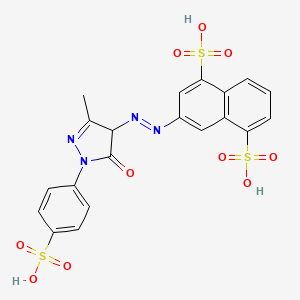
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
